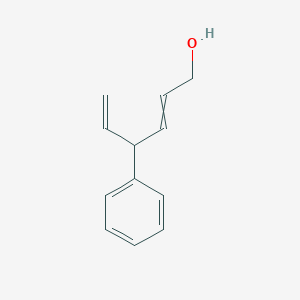
4-Phenylhexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylhexa-2,5-dien-1-ol is an organic compound characterized by a phenyl group attached to a hexa-2,5-dien-1-ol backbone. This compound is of interest due to its unique structure, which includes conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by reduction. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylhexadienone or phenylhexadienal.
Reduction: Formation of 4-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenylhexa-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological systems and chemical processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-2-en-1-ol: Similar structure but with fewer double bonds.
4-Phenylhex-2-en-1-ol: Similar structure with a single double bond.
4-Phenylhexa-1,5-dien-3-ol: Similar structure with different positioning of the hydroxyl group.
Uniqueness
4-Phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and potential applications. Its conjugated system allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114467-66-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h2-9,11,13H,1,10H2 |
Clé InChI |
AFXATSGOIAVPTH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C=CCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


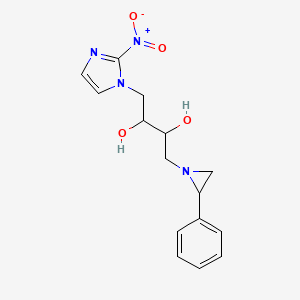
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
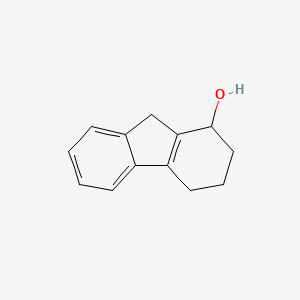
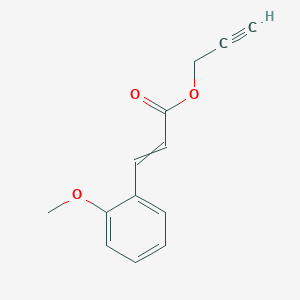
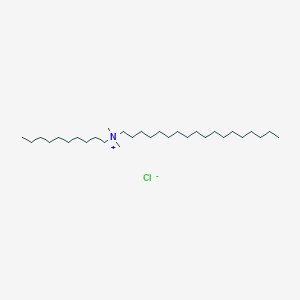
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
